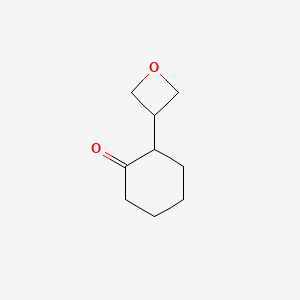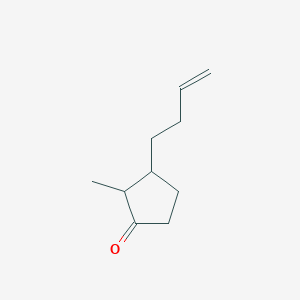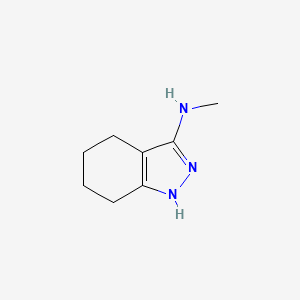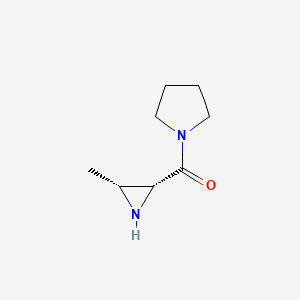
2-(Oxetan-3-yl)cycloheaxan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxetan-3-yl)cyclohexan-1-one: is a compound that features a unique combination of a cyclohexanone ring and an oxetane ring. The oxetane ring is a four-membered cyclic ether, known for its ring strain and reactivity, while the cyclohexanone ring is a six-membered cyclic ketone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxetan-3-yl)cyclohexan-1-one typically involves the formation of the oxetane ring followed by its attachment to the cyclohexanone ring. One common method is the Paternò–Büchi reaction , which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound to form the oxetane ring .
Another approach involves the intramolecular cyclization of a suitable precursor. For example, the cyclization of a hydroxy ketone can form the oxetane ring under acidic or basic conditions .
Industrial Production Methods
Industrial production of 2-(oxetan-3-yl)cyclohexan-1-one may involve optimized versions of the above synthetic routes, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors for the Paternò–Büchi reaction or the development of catalytic systems to improve yields and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxetan-3-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane-containing carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products Formed
Oxidation: Oxetane-containing carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ring-opened derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Oxetan-3-yl)cyclohexan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Materials Science: Its reactivity and ring strain make it useful in the synthesis of polymers and advanced materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Mécanisme D'action
The mechanism of action of 2-(oxetan-3-yl)cyclohexan-1-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The oxetane ring’s ring strain can facilitate interactions with biological targets, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative with similar reactivity but lacking the cyclohexanone ring.
Cyclohexanone: A six-membered cyclic ketone without the oxetane ring.
Oxetane: The parent four-membered cyclic ether.
Uniqueness
2-(Oxetan-3-yl)cyclohexan-1-one is unique due to the combination of the oxetane and cyclohexanone rings, which imparts distinct reactivity and potential for diverse applications. The presence of both rings allows for a broader range of chemical transformations and interactions with biological targets compared to simpler analogs .
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-(oxetan-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H14O2/c10-9-4-2-1-3-8(9)7-5-11-6-7/h7-8H,1-6H2 |
Clé InChI |
IIWSMMJWWWSMAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C2COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)






![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)

